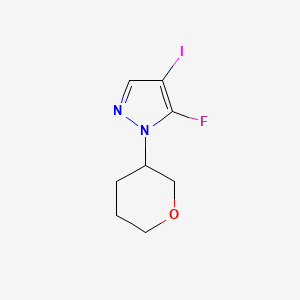
5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1,3-diketone, the pyrazole ring can be formed through a condensation reaction with hydrazine.
Introduction of Fluorine and Iodine: The fluorine and iodine atoms can be introduced through halogenation reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), and iodination can be done using iodine or iodinating agents like N-iodosuccinimide (NIS).
Attachment of the Tetrahydro-2H-pyran-3-yl Group: This step may involve a nucleophilic substitution reaction where the tetrahydro-2H-pyran-3-yl group is attached to the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-pyrazole: A simpler analog without the iodine and tetrahydro-2H-pyran-3-yl groups.
4-Iodo-1H-pyrazole: Similar structure but lacks the fluorine and tetrahydro-2H-pyran-3-yl groups.
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazole: Lacks the fluorine and iodine atoms.
Uniqueness
5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, as well as the tetrahydro-2H-pyran-3-yl group. These structural features may confer specific chemical reactivity and biological activity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H10FIN2O |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
5-fluoro-4-iodo-1-(oxan-3-yl)pyrazole |
InChI |
InChI=1S/C8H10FIN2O/c9-8-7(10)4-11-12(8)6-2-1-3-13-5-6/h4,6H,1-3,5H2 |
InChI Key |
UMMJWPGHAQSQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)N2C(=C(C=N2)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
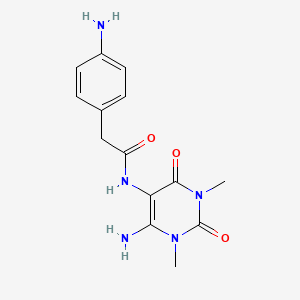
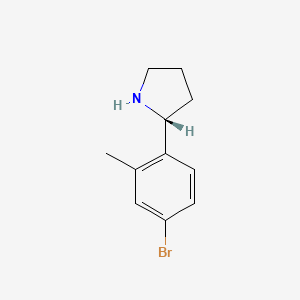
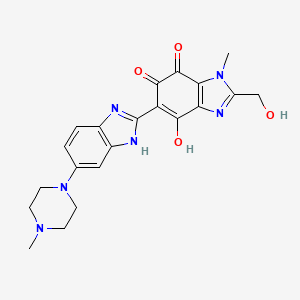
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
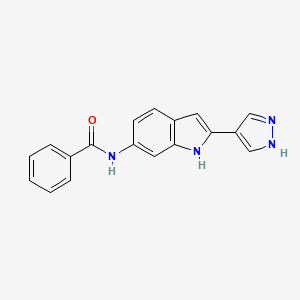

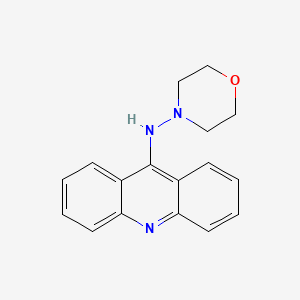
![Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12939915.png)
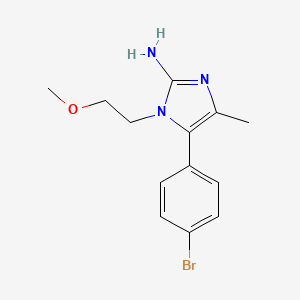
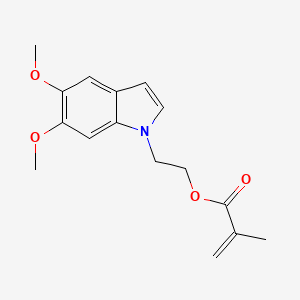
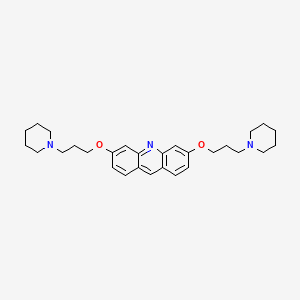
![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)
